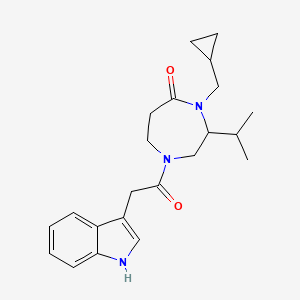
1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N2O, and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been found to have anti-tumor effects in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments is its potential pharmacological activities. This compound may be useful in studying the mechanisms of certain diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine. One direction is to further investigate the mechanism of action of this compound and its potential applications in treating various diseases. Additionally, future studies could focus on optimizing the synthesis method for this compound to improve its yield and purity. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine can be achieved through various methods. One of the most common methods involves the reaction of 2-methylphenylacetonitrile with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with butyryl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
1-butyryl-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research. This compound has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Propiedades
IUPAC Name |
1-[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-5-9-21(25)24-17(4)14-20(18-12-8-11-16(3)22(18)24)23-19-13-7-6-10-15(19)2/h6-8,10-13,17,20,23H,5,9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKXQSSMQCQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(C2=CC=CC(=C21)C)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)
![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)

![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5400199.png)
![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5400223.png)

![1-[1-(phenylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B5400243.png)


![benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate](/img/structure/B5400268.png)
